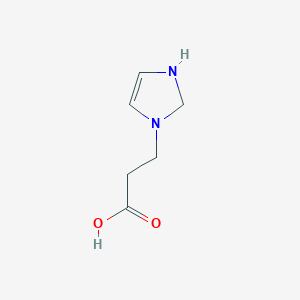

3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

3-(1,2-dihydroimidazol-3-yl)propanoic acid |

InChI |

InChI=1S/C6H10N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4,7H,1,3,5H2,(H,9,10) |

InChI Key |

APVMLASMNQZCAV-UHFFFAOYSA-N |

Canonical SMILES |

C1NC=CN1CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Biological Applications

1. Neurodegenerative Disease Treatment

One of the prominent applications of 3-(2,3-dihydro-1H-imidazol-1-yl)propanoic acid is in the treatment of neurodegenerative diseases. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. Such compounds have shown promise in reducing amyloid deposits in mammalian models, suggesting their potential therapeutic role in managing neurodegenerative disorders .

2. Antimicrobial Activity

Studies have demonstrated that derivatives of imidazole compounds exhibit antimicrobial properties. For instance, certain synthesized imidazole derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

3. Anti-cancer Properties

Recent investigations into imidazole derivatives have revealed their potential as anti-cancer agents. Compounds designed with imidazole scaffolds have been evaluated for their ability to induce apoptosis in cancer cells, particularly breast cancer cell lines. The results indicate that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Pharmaceutical Applications

1. Drug Development

The unique chemical structure of 3-(2,3-dihydro-1H-imidazol-1-yl)propanoic acid makes it a valuable scaffold for drug development. Its derivatives are being explored for various therapeutic targets, including inflammation and pain management, due to their ability to modulate biological pathways effectively .

2. Analytical Chemistry

In analytical chemistry, 3-(2,3-dihydro-1H-imidazol-1-yl)propanoic acid can be utilized as a reference standard in high-performance liquid chromatography (HPLC) methods. Its stability and distinct chromatographic behavior allow for the effective separation and analysis of complex mixtures, aiding in pharmacokinetic studies and impurity profiling .

Case Study 1: Neuroprotective Effects

A study published in Pharmaceutical Research investigated the neuroprotective effects of imidazole derivatives on neuronal cultures exposed to amyloid-beta toxicity. The results indicated that these compounds significantly reduced neuronal death and oxidative stress markers compared to control groups, showcasing their potential as neuroprotective agents against Alzheimer's disease .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, various imidazole derivatives were synthesized and screened against common bacterial pathogens using agar diffusion methods. The findings revealed that specific compounds exhibited significant inhibitory effects on bacterial growth, highlighting their potential as novel antimicrobial agents .

Case Study 3: Anti-cancer Activity

Research published in Molecules detailed the synthesis of hybrid compounds incorporating imidazole moieties aimed at targeting breast cancer cells. The study reported that these compounds induced significant apoptosis through microtubule disruption and were selective for cancer cells over normal cells, indicating their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1H-Imidazol-1-yl)propanoic Acid

- Structure: Features a fully aromatic imidazole ring attached to propanoic acid .

- Molecular Formula : C₆H₈N₂O₂ (MW 140.14 g/mol) .

- This contrasts with the target compound’s dihydroimidazole, which may exhibit greater conformational flexibility.

3-(2-Nitro-1H-imidazol-1-yl)propanoic Acid

- Structure : A nitro group at position 2 of the imidazole ring .

- Molecular Formula : C₆H₇N₃O₄ (MW 185.14 g/mol) .

- Key Differences: The electron-withdrawing nitro group increases acidity of the propanoic acid and may enhance reactivity in substitution reactions.

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

- Structure: Contains a thioether linkage between the imidazole and propanoic acid .

- Molecular Formula : C₇H₁₀N₂O₂S (MW 186.23 g/mol).

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃, MW 235.07 g/mol) .

- Key Differences : These compounds replace the imidazole ring with a chlorinated phenyl group, significantly altering lipophilicity and antimicrobial activity. They exhibit selective activity against Escherichia coli and Staphylococcus aureus , suggesting that electronic and steric modifications profoundly impact biological targeting.

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid

- Structure: Substitutes imidazole with a pyranone ring .

- Molecular Formula : C₈H₈O₄ (MW 168.15 g/mol).

- Key Differences: The pyranone ring confers distinct electronic properties, contributing to moderate antifungal activity against Aspergillus niger . This highlights how heterocycle choice influences bioactivity.

Research Findings and Implications

- Synthetic Routes: Alkylation of imidazole derivatives with bromopropanoic acid (e.g., as in ) is a viable strategy for synthesizing imidazole-linked propanoic acids. Modifications such as nitro or thioether groups require tailored approaches to optimize yields .

- Bioactivity Trends: Chlorinated phenylpropanoic acids demonstrate antimicrobial activity , while pyranone derivatives show antifungal effects .

- Physicochemical Properties : Saturation in the imidazole ring (as in the target compound) likely reduces melting points and increases solubility compared to aromatic analogs. Substituents like nitro groups may enhance acidity and reactivity .

Biological Activity

3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid (CAS Number: 463325-91-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

- Molecular Formula : C₆H₁₀N₂O₂

- Molecular Weight : 142.156 g/mol

- LogP : 0.0617 (indicating low lipophilicity)

- Polar Surface Area : 52.57 Ų

Synthesis

The compound can be synthesized through various methods involving imidazole derivatives and propanoic acid. The specifics of these synthetic routes are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including 3-(2,3-dihydro-1H-imidazol-1-yl)propanoic acid, exhibit significant antimicrobial properties. A study reported that imidazole derivatives displayed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

The biological activity of imidazole derivatives often involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways in cancer cells. The exact mechanisms for 3-(2,3-dihydro-1H-imidazol-1-yl)propanoic acid remain to be fully elucidated but may involve similar pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study, various imidazole derivatives were tested for their antimicrobial activity. The results indicated that modifications in the side chains significantly influenced the MIC values against different bacterial strains. This suggests that further structural optimization of 3-(2,3-dihydro-1H-imidazol-1-yl)propanoic acid could enhance its efficacy.

Case Study 2: Cytotoxicity in Cancer Cells

A comparative analysis of several imidazole-containing compounds revealed that those with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines such as Caco-2 and A549. Although direct data on 3-(2,3-dihydro-1H-imidazol-1-yl)propanoic acid is lacking, the trends observed in related compounds provide a basis for further investigation into its anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-(2,3-Dihydro-1H-imidazol-1-yl)propanoic acid, and how can substitution site selectivity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 3-bromopropanoic acid and methimazole. To ensure selectivity for the S-2 position (rather than N-3), reaction conditions such as solvent polarity, temperature, and catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are critical. For example, describes a modified protocol achieving >70% yield by optimizing stoichiometry and reaction time .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on structurally similar imidazole derivatives (e.g., 3-(1H-imidazol-1-yl)propanoic acid), hazards include skin/eye irritation and respiratory sensitization. Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid dust generation. Emergency protocols: rinse eyes with water for 15 minutes; use CO₂ or dry powder extinguishers for fires .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the imidazole ring substitution pattern and propanoic acid backbone.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Mass spectrometry (ESI-MS) for molecular weight verification. highlights similar methods for imidazole-containing amino acids .

Advanced Research Questions

Q. How can synthesis yields be optimized given historical challenges in regioselective substitution?

- Methodological Answer : Poor yields in earlier routes (e.g., N-3 substitution) are addressed by:

- Using tert-butyl esters to protect the carboxylic acid group during synthesis, reducing side reactions .

- Screening polar aprotic solvents (e.g., DMF) to enhance methimazole reactivity.

- Monitoring reaction progress via TLC with ninhydrin staining for imidazole detection .

Q. What mechanistic insights explain the compound’s potential as a mitochondrial-targeted prodrug?

- Methodological Answer : The dihydroimidazole moiety may enhance lipophilicity, enabling membrane penetration. Once inside mitochondria, β-oxidation of the propanoic acid chain could release active antioxidants (e.g., methimazole derivatives). discusses analogous prodrugs leveraging mitochondrial β-oxidation pathways .

Q. How do structural modifications (e.g., fluorination) impact biological activity and stability?

- Methodological Answer : Fluorination at the imidazole ring (e.g., CF₃ substitution) increases metabolic stability and enzyme binding affinity. For example, notes fluorinated propanoic acid derivatives exhibit enhanced resistance to cytochrome P450 degradation. Stability assays (e.g., plasma incubation + LC-MS analysis) are recommended for optimization .

Q. How should researchers resolve contradictions in reported enzyme inhibition data?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., diaminopimelic acid dehydrogenase inhibition) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.